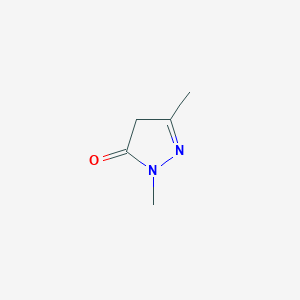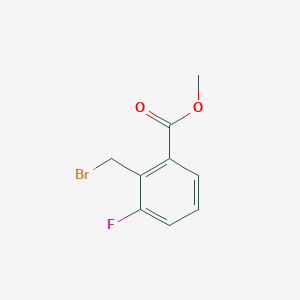
p-Methyl-zimtsäureazid
Übersicht
Beschreibung
P-Methyl-cinnamoyl Azide is a chemical compound with the molecular formula C10H9N3O . It is a derivative of cinnamic acid, which is characterized by a double bond (CC) between the aromatic ring and the carboxyl group . This structure disturbs the π electron system of the molecule and inhibits electron delocalization . The azide group in the molecule is neither a strong electron donor nor a strong electron acceptor, but it increases conjugation in the molecule .
Synthesis Analysis
The synthesis of p-Methyl-cinnamoyl Azide involves the reaction of 3-p-Tolyl-acryloyl chloride with sodium azide in a solution of dioxane and water. This reaction is an example of the use of azides in the synthesis of various heterocycles .Molecular Structure Analysis
The molecular structure of p-Methyl-cinnamoyl Azide is unique due to the presence of a disturbed π-system . The electronic absorption spectra of the compound have been recorded and investigated to explore its structure . The spectra are characterized by a few number, low intensity, and high-energy electronic transitions (absorption bands) in the UV-vis region . The optimized geometry of the ground state of the compound has been calculated using the DFT/B3LYP/6‐31G** level of theory .Chemical Reactions Analysis
Azides, such as p-Methyl-cinnamoyl Azide, have been used in the synthesis of various heterocycles . They have been involved in synthesizing heterocycles with one heteroatom, such as pyrroles, as well as heterocycles with two heteroatoms, such as pyrazole and isoxazole, oxazole, thiazole, oxazine, and pyrimidine .Physical And Chemical Properties Analysis
The physical and chemical properties of p-Methyl-cinnamoyl Azide can be characterized using various spectroscopic techniques, including FTIR spectroscopy, 1 H-NMR, 13 C-NMR, and HRMS .Wissenschaftliche Forschungsanwendungen
Organische Synthese: Heterocyclenbildung
p-Methyl-zimtsäureazid: wird bei der Synthese verschiedener Heterocyclen eingesetzt, die als Kernstrukturen in vielen Pharmazeutika und Agrochemikalien vorkommen. Seine Reaktivität ermöglicht die Konstruktion von fünf- und sechsgliedrigen Ringen mit einem oder mehreren Heteroatomen, wie z. B. Pyrrole, Pyrazole und Isoxazole .
Medizinische Chemie: Arzneimittelentwicklung
In der medizinischen Chemie dient This compound als Vorläufer für die Synthese von 1,2,3-Triazolen, einer Klasse von Verbindungen mit einer breiten Palette biologischer Aktivitäten. Diese Triazole finden sich in mehreren Medikamenten und bieten therapeutische Vorteile wie Antikonvulsiva und antibakterielle Eigenschaften .
Materialwissenschaften: Polymervernetzung
Die Azidgruppe von This compound ist unter thermischen oder photochemischen Bedingungen hochreaktiv, was sie zu einem hervorragenden Kandidaten für die Polymervernetzung macht. Diese Anwendung ist entscheidend für die Verbesserung der physikalischen Eigenschaften von Polymeren, die in verschiedenen Hochleistungsmaterialien verwendet werden .
Biochemie: Enzyminhibition
In der Biochemie können Derivate von Zimtsäureaziden, einschließlich This compound, als Enzyminhibitoren wirken. Sie haben das Potenzial, biologische Pfade zu modulieren und werden auf ihre therapeutischen Wirkungen gegen Krankheiten untersucht, bei denen die Enzymregulation ein Schlüsselfaktor ist .
Landwirtschaft: Pflanzenschutz
This compound: Derivate können zu Verbindungen synthetisiert werden, die als Vorläufer für Agrochemikalien dienen. Diese Verbindungen können eine Rolle bei der Entwicklung neuer Pestizide oder Herbizide spielen und zur Verbesserung des Pflanzenschutzes und der Erträge beitragen .
Umweltwissenschaften: Grüne Chemie
Die Reaktivität der Azidgruppe wird in Anwendungen der grünen Chemie genutzt, bei denen This compound in Reaktionen eingesetzt werden kann, die schädliche Nebenprodukte minimieren. Dies steht im Einklang mit den Prinzipien der Umweltwissenschaften, den ökologischen Fußabdruck chemischer Prozesse zu reduzieren .
Wirkmechanismus
Target of Action
p-Methyl-cinnamoyl Azide is a synthetic compound that belongs to the family of cinnamides and cinnamates . These compounds have been found to exhibit antimicrobial activity, suggesting that their primary targets are pathogenic fungi and bacteria
Mode of Action
It is known that cinnamides and cinnamates interact with the ergosterol present in the fungal plasmatic membrane and with the cell wall . This interaction disrupts the integrity of the cell wall and membrane, leading to cell death .
Biochemical Pathways
The cinnamate/monolignol pathway plays a central role in the synthesis of various phenylpropanoid compounds, including cinnamates . This pathway provides precursors for compounds such as lignins, lignans, neolignans, p-hydroxycinnamate esters, coumarins, suberins, flavonoids, and stilbenes
Pharmacokinetics
It’s worth noting that the physicochemical and pharmacokinetic characteristics of similar cinnamamides have been described as acceptable, with little toxicity, indicating their potential use as lead drug candidates .
Result of Action
The primary result of the action of p-Methyl-cinnamoyl Azide is its antimicrobial activity. It has been found to be effective against pathogenic fungi and bacteria . The compound disrupts the integrity of the fungal cell wall and membrane, leading to cell death .
Action Environment
It’s known that the efficacy and stability of similar compounds can be influenced by various environmental factors, including temperature, light, and ph
Eigenschaften
IUPAC Name |
(E)-3-(4-methylphenyl)prop-2-enoyl azide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-8-2-4-9(5-3-8)6-7-10(14)12-13-11/h2-7H,1H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVSVRKWJLKNIT-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00459034 | |
| Record name | p-Methyl-cinnamoyl Azide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00459034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24186-38-7 | |
| Record name | p-Methyl-cinnamoyl Azide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00459034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

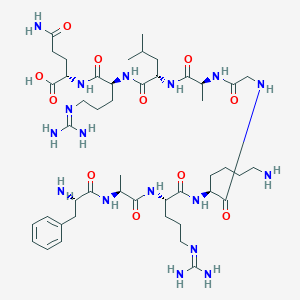
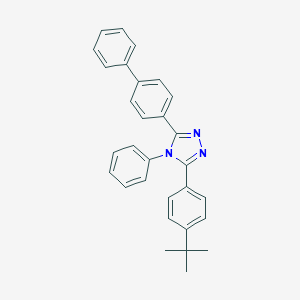
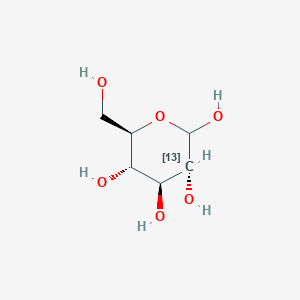

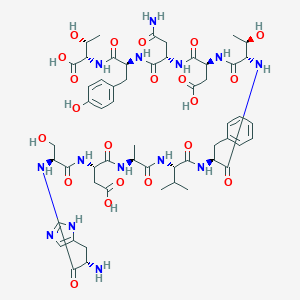
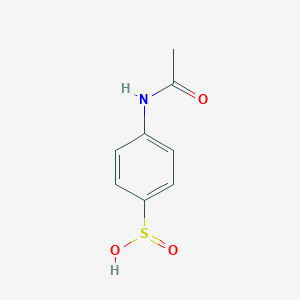
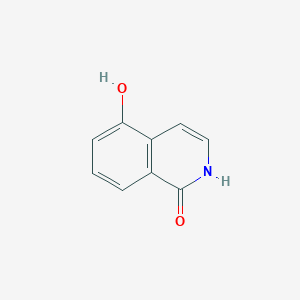
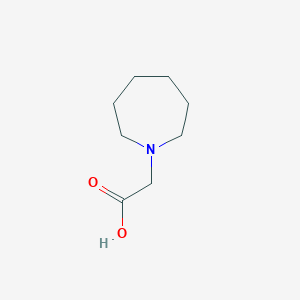
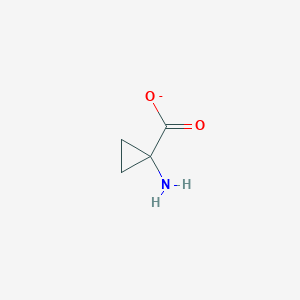
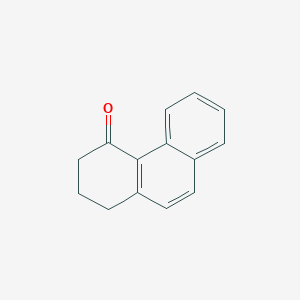
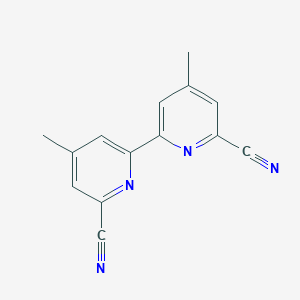
![3,4-Dihydro-2h-thieno[3,4-b][1,4]dioxepine](/img/structure/B118826.png)
